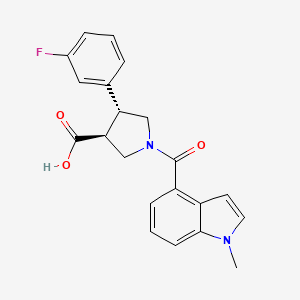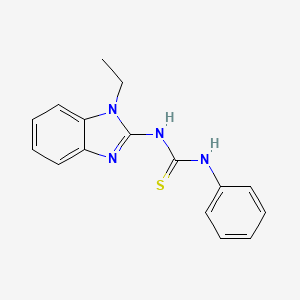![molecular formula C14H15N3S B5598826 1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE](/img/structure/B5598826.png)
1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is a complex organic compound featuring an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide, typically involves the construction of the indole ring system followed by functionalization. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Buchwald-Hartwig Amination:
Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides, which can be further cyclized to form indole derivatives.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and catalytic processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems and advanced catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indole-2-amines .
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl and imino groups, along with the cyanide moiety, differentiates it from other indole derivatives and provides unique opportunities for chemical modification and application .
Eigenschaften
IUPAC Name |
3-ethylsulfanyl-1-imino-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-18-13-10(8-15)14(16)17-11-6-4-3-5-9(11)7-12(13)17/h7,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMSPNIVZGFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=N)N2C1=CC3=C2CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)
![Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate](/img/structure/B5598760.png)
![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)


![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)
![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5598812.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone](/img/structure/B5598843.png)
